2-[2-(3-Fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid
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Overview
Description
2-[2-(3-Fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid is a complex organic compound with a unique structure that includes a pyrazole ring, a nitrophenyl group, and a fluoro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid typically involves multiple steps. One common method starts with the nitration of a fluorobenzene derivative to introduce the nitro group. This is followed by the formation of the pyrazole ring through a cyclization reaction involving a hydrazine derivative and an appropriate diketone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the nitration and cyclization steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-Fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The carbonyl group in the pyrazole ring can be reduced to an alcohol.
Substitution: The fluoro substituent can be replaced with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products
Oxidation: Formation of an amine derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(3-Fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying enzyme mechanisms due to its unique structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(3-Fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes and receptors. The fluoro substituent can enhance the compound’s binding affinity to its targets by forming strong hydrogen bonds and van der Waals interactions .
Comparison with Similar Compounds
Similar Compounds
2-(3-Fluoro-2-nitrophenyl)acetic acid: Similar structure but lacks the pyrazole ring.
5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl acetic acid: Similar structure but lacks the fluoro and nitro substituents.
Uniqueness
2-[2-(3-Fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the fluoro and nitro groups, along with the pyrazole ring, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C12H10FN3O5 |
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Molecular Weight |
295.22 g/mol |
IUPAC Name |
2-[2-(3-fluoro-2-nitrophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C12H10FN3O5/c1-6-7(5-10(17)18)12(19)15(14-6)9-4-2-3-8(13)11(9)16(20)21/h2-4,14H,5H2,1H3,(H,17,18) |
InChI Key |
BPYLDPFLWRUDHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=C(C(=CC=C2)F)[N+](=O)[O-])CC(=O)O |
Origin of Product |
United States |
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